molecular formula C20H20N4OS2 B3001403 1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone CAS No. 685089-70-7

1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone

Cat. No. B3001403
CAS RN: 685089-70-7
M. Wt: 396.53
InChI Key: JNJCEQTZUNDVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone is a derivative of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone, which has been studied for its potential as a CCR1 antagonist. The C-C chemokine receptor type 1 (CCR1) is implicated in various inflammatory diseases and is a target for drug development .

Synthesis Analysis

Although the specific synthesis of 1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone is not detailed in the provided papers, similar compounds have been synthesized and studied for their biological activity. The synthesis typically involves the formation of the piperazine ring attached to a phenyl group and the subsequent introduction of the thiadiazole moiety .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated, showing that the geometrical parameters are consistent with X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule and the charge distribution within the molecule, which are crucial for understanding the reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular orbital studies, such as the HOMO-LUMO analysis, which indicates the regions of the molecule that are likely to participate in chemical reactions. For example, the carbonyl group has been identified as the most reactive part due to its higher electronegativity . This information is valuable for predicting how the compound might interact with other chemicals or biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their molecular structures and computational studies. The first hyperpolarizability of a related compound suggests its potential application in nonlinear optics due to its non-centrosymmetric structure . Additionally, molecular docking studies can predict the inhibitory activity of these compounds against specific proteins, such as TPII, indicating potential anti-neoplastic properties . The in silico study of derivatives as CCR1 antagonists involves homology modeling, docking, and 3D-QSAR approaches, which help in understanding the interaction with the receptor and the structure-activity relationship .

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-26-20-21-19(22-27-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEQTZUNDVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.